Defluoro O-Methyl Dolutegravir
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Overview
Description
Defluoro O-Methyl Dolutegravir is a derivative of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. This compound is identified by its chemical formula C21H22FN3O5 and molecular weight of 415.42 g/mol . It is primarily used as an impurity standard in the analytical method development and validation for the production of Dolutegravir .
Preparation Methods
The synthesis of Defluoro O-Methyl Dolutegravir involves multiple steps, starting from a benzyl-protected pyran. The process includes six chemical transformations using continuous flow reactors, which significantly reduce the overall reaction time from 34.5 hours in batch to 14.5 minutes . The synthetic route typically involves the construction of a pyridone ring, followed by cyclization using 3-®-amino-1-butanol, and subsequent chemical transformations to yield the desired product .
Chemical Reactions Analysis
Defluoro O-Methyl Dolutegravir undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the debenzylation of benzyl-protected intermediates under acidic conditions using trifluoroacetic acid yields the free acid form of Dolutegravir .
Scientific Research Applications
Defluoro O-Methyl Dolutegravir is extensively used in scientific research for:
Analytical Method Development: It serves as a standard for method validation in the quality control of Dolutegravir production.
Pharmaceutical Research: The compound is used in the development of new formulations and drug delivery systems to enhance the bioavailability and therapeutic efficacy of Dolutegravir.
Biological Studies: Research on the pharmacokinetics and pharmacodynamics of Dolutegravir often involves the use of its derivatives, including this compound.
Mechanism of Action
Defluoro O-Methyl Dolutegravir, like Dolutegravir, inhibits the HIV-1 integrase enzyme by binding to its active site. This prevents the strand transfer step of retroviral DNA integration into the host cell genome, which is essential for viral replication . The inhibition of this step results in the suppression of viral activity and helps in the management of HIV-1 infections .
Comparison with Similar Compounds
Defluoro O-Methyl Dolutegravir is compared with other similar compounds such as:
Defluoro Dolutegravir: Another derivative used as an impurity standard in Dolutegravir production.
Raltegravir and Elvitegravir: First-generation integrase inhibitors that were the precursors to Dolutegravir.
The uniqueness of this compound lies in its specific use as an impurity standard and its role in the analytical method development for Dolutegravir production .
Properties
Molecular Formula |
C21H22FN3O5 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(3S,7R)-N-[(4-fluorophenyl)methyl]-11-methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C21H22FN3O5/c1-12-7-8-30-16-11-24-10-15(18(26)19(29-2)17(24)21(28)25(12)16)20(27)23-9-13-3-5-14(22)6-4-13/h3-6,10,12,16H,7-9,11H2,1-2H3,(H,23,27)/t12-,16+/m1/s1 |
InChI Key |
PGTXEQHVCFMSMI-WBMJQRKESA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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